molecular formula C18H24N4O B6501582 4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 1396844-04-4

4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B6501582
CAS No.: 1396844-04-4
M. Wt: 312.4 g/mol
InChI Key: FUKXGBNHAGHJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-Imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide is a heterocyclic organic compound featuring a piperidine ring substituted with an imidazole-methyl group and a phenylethyl carboxamide moiety. Its molecular framework combines three pharmacologically relevant motifs:

  • Piperidine: A six-membered amine ring often used to modulate lipophilicity and bioavailability in drug design.
  • Imidazole: A five-membered aromatic heterocycle known for its role in coordinating metal ions and interacting with biological targets (e.g., enzymes, receptors).
  • Phenylethyl group: A hydrophobic aromatic substituent that may enhance binding to hydrophobic pockets in proteins.

However, its specific biological activities remain under investigation.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-18(20-9-6-16-4-2-1-3-5-16)22-11-7-17(8-12-22)14-21-13-10-19-15-21/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXGBNHAGHJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the piperidine and phenylethyl groups. Common synthetic routes include:

  • Imidazole Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Piperidine Introduction: The piperidine ring is often introduced through nucleophilic substitution reactions involving appropriate precursors.

  • Phenylethyl Group Addition: The phenylethyl group can be added through reductive amination or other coupling reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium(VI) compounds.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles (e.g., amines, alcohols), leaving groups (e.g., halides, tosylates).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often with changes in functional groups.

  • Substitution Products: Substituted derivatives with different nucleophiles attached to the core structure.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

  • Industry: It may be employed in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide, we compare it to structurally analogous compounds, focusing on molecular features, biological activities, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Research Findings
This compound Piperidine, imidazole-methyl, phenylethyl carboxamide Under investigation; hypothesized kinase inhibition No direct data available; inferred from structural analogs .
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide Pyrimidine core instead of imidazole-methyl Immunosuppressive activity Demonstrated selective inhibition of T-cell proliferation in vitro .
4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide oxalate Benzimidazole instead of imidazole, thiophene substituent Anticancer potential Exhibited cytotoxicity against HeLa cells (IC₅₀ = 12 µM) .
N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide Pyrimidine and imidazole dual heterocycles Antimicrobial activity Inhibited E. coli growth (MIC = 8 µg/mL) .
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide Methoxy-methylphenyl substituent Kinase inhibition Suppressed JAK2 kinase activity (IC₅₀ = 0.4 µM) .

Key Observations:

Core Heterocycles :

  • Imidazole-containing analogs (e.g., ) often exhibit kinase or enzyme-modulating activities, likely due to the imidazole’s ability to form hydrogen bonds or coordinate metal ions.
  • Piperidine-carboxamide derivatives (e.g., ) frequently target hydrophobic binding pockets in proteins, enhancing selectivity.

Substituent Effects :

  • Phenylethyl vs. Thiophene : The phenylethyl group in the target compound may confer greater metabolic stability compared to the thiophene in , which is prone to oxidation.
  • Methoxy-Methylphenyl : The addition of electron-donating groups (e.g., methoxy in ) enhances kinase affinity, suggesting that similar modifications to the target compound could improve potency.

Biological Activity Trends: Imidazole-pyrimidine hybrids (e.g., ) show broader activity spectra (immunosuppressive, antimicrobial) compared to benzimidazole derivatives (e.g., ), which are more niche in application. Piperidine-carboxamides with extended alkyl chains (e.g., ) exhibit improved membrane permeability, a critical factor for antimicrobial efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.